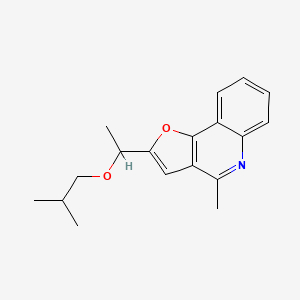
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a furan ring and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline typically involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions. This tandem reaction proceeds via a Friedel–Crafts-type alkylation followed by a ring closure sequence to afford the desired furoquinoline derivative . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-2,4-diones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exhibiting its antimicrobial or anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
2-Hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
Furoquinoline Derivatives: Compounds with similar fused ring structures and biological activities.
Uniqueness
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88654-60-8 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-methyl-2-[1-(2-methylpropoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C18H21NO2/c1-11(2)10-20-13(4)17-9-15-12(3)19-16-8-6-5-7-14(16)18(15)21-17/h5-9,11,13H,10H2,1-4H3 |
Clave InChI |
MVWKWMZXRCSRQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


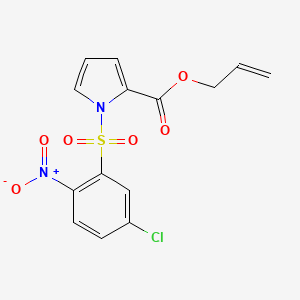

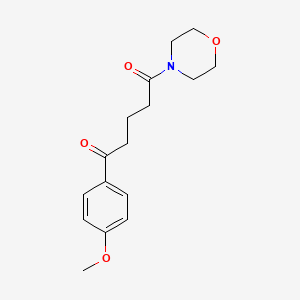
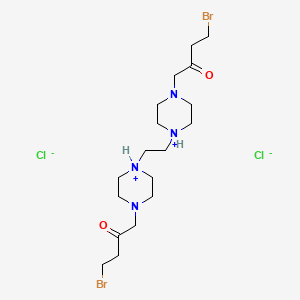
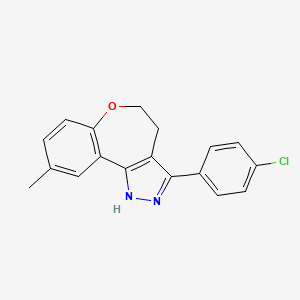
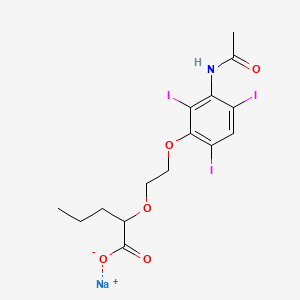
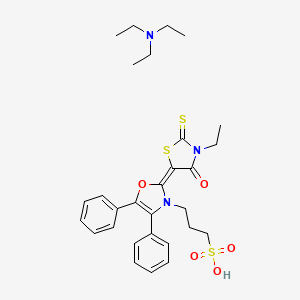
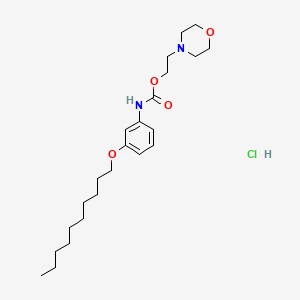
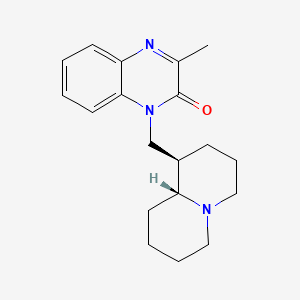
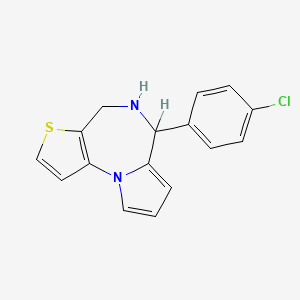
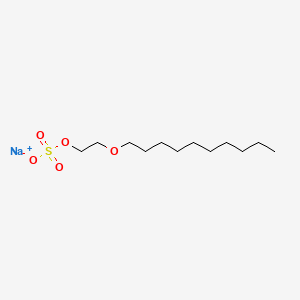
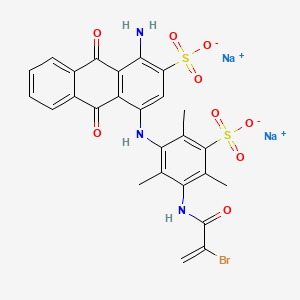
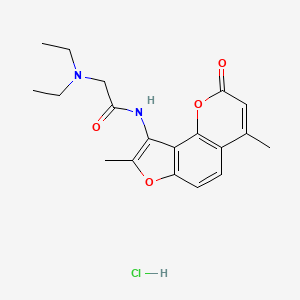
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
